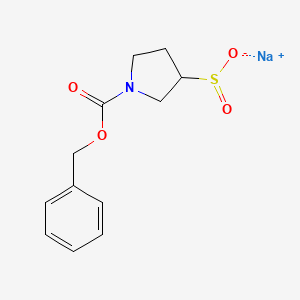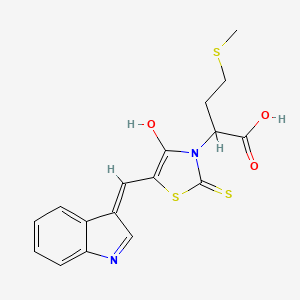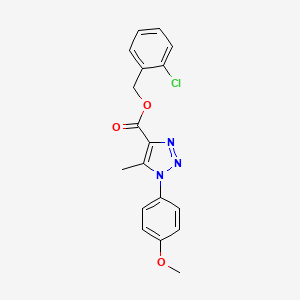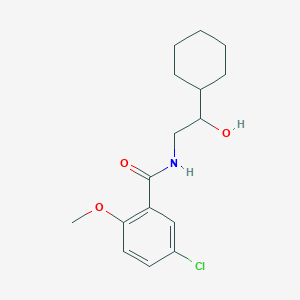![molecular formula C20H19FN6O B2501844 (3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine CAS No. 1251556-89-4](/img/structure/B2501844.png)
(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the synthesis .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability .Wissenschaftliche Forschungsanwendungen
The compound is a complex molecule with a triazole-oxadiazole core and a dimethylaniline substituent. Its unique structure makes it intriguing for various scientific investigations. Let’s explore six distinct fields where this compound has shown promise:
Medicinal Chemistry: The compound’s intricate structure suggests potential applications in medicinal chemistry. Researchers have explored its bioisosteric properties, particularly the replacement of a phenyl group with a ferrocenyl moiety. This modification aims to enhance potency and selectivity in drug design . Further studies could investigate its interactions with biological targets, pharmacokinetics, and therapeutic effects.
Organic Synthesis: The synthesis of O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine, a derivative of our compound, represents a novel class of compounds not previously reported in the literature. Organic chemists can explore its synthetic methodology and reactivity, potentially leading to new applications in organic synthesis .
Enzyme Inhibition: The parent compound, O-((3-fluorophenyl)(phenyl)methyl)hydroxylamine, was identified as a promising pan-inhibitor of enzymes involved in the kynurenine pathway (KP). The KP plays a crucial role in tryptophan degradation and is often activated in cancer. Researchers could investigate whether the ferrocenyl substitution (as seen in our compound) enhances its potency for inhibiting KP enzymes .
Anti-Inflammatory Agents: Given the potential link between KP dysregulation and inflammation, our compound may serve as a starting point for developing anti-inflammatory agents. Its unique structure could be optimized to modulate immune responses and mitigate inflammatory conditions.
Materials Science: The presence of both triazole and oxadiazole moieties suggests potential applications in materials science. Researchers might explore its use as a building block for functional materials, such as conducting polymers, sensors, or catalysts.
Agrochemicals: The compound’s aromatic substituents and heterocyclic core could make it relevant in agrochemical research. Investigating its pesticidal or herbicidal properties could yield valuable insights for crop protection.
Photophysical Properties: Finally, our compound’s electronic structure may exhibit interesting photophysical properties. Researchers could study its absorption, emission, and fluorescence behavior, potentially leading to applications in optoelectronics or imaging.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-6-4-8-16(21)10-14)19-22-20(28-24-19)15-7-5-9-17(11-15)26(2)3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULCHZMFWZRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)








![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)


![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)